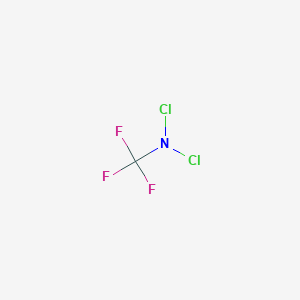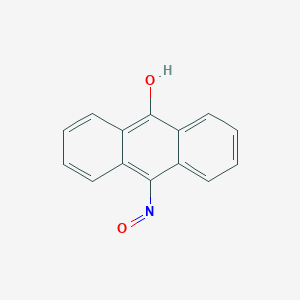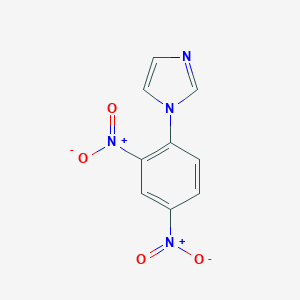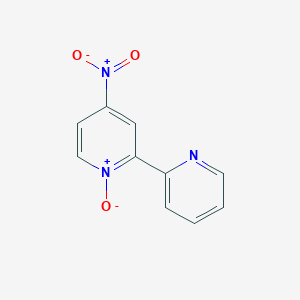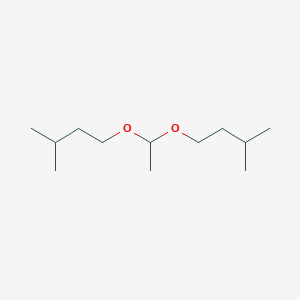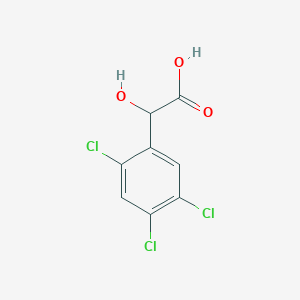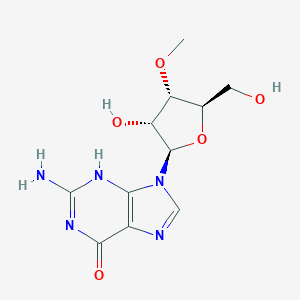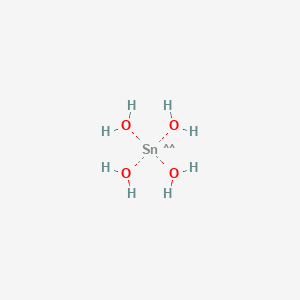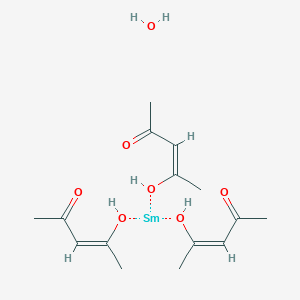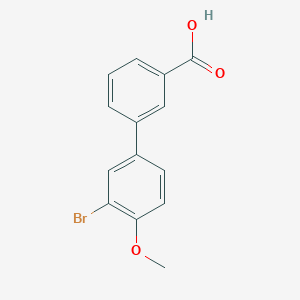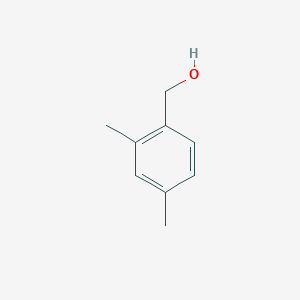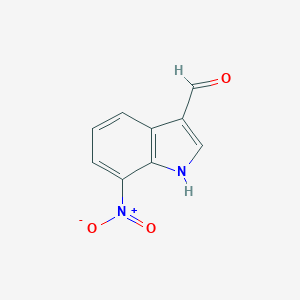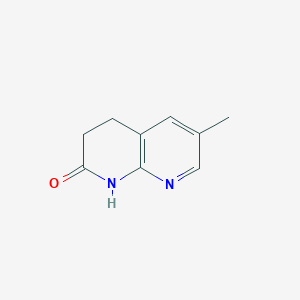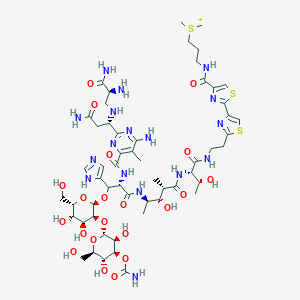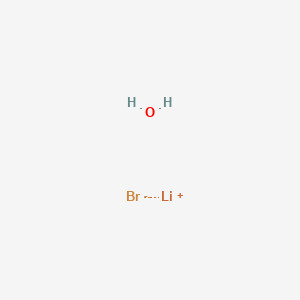
Lithium bromide hydrate
Descripción general
Descripción
Synthesis Analysis
Lithium bromide hydrate is synthesized through various chemical processes. One notable method involves the conversion of biomass into bromomethylfurfural, furfural, and depolymerized lignin in a biphasic system consisting of a molten lithium bromide hydrate solution (LiBr·3H₂O) and an organic solvent. This method efficiently produces furan-based chemicals from cellulose and lignocellulosic biomass at relatively low temperatures and short reaction times, demonstrating the versatility of lithium bromide hydrate in facilitating complex chemical transformations (Yoo, Zhang, & Pan, 2017).
Molecular Structure Analysis
The molecular structure of lithium bromide hydrate complexes has been elucidated through various analytical techniques. For instance, the lithium bromide hydrate complex of a 13-membered dibenzoazocrown ether has been synthesized and its structure determined by X-ray methods. This complex demonstrates the ability of lithium bromide hydrate to form stable and specific molecular structures, which are crucial for its application in membrane technologies and other areas (Luboch, Biernat, Kravtsov, & Simonov, 1998).
Chemical Reactions and Properties
Lithium bromide hydrate is an efficient catalyst in various chemical reactions. It has been used in the synthesis of quinoxaline derivatives at room temperature, highlighting its role as a green and efficient catalyst. The use of LiBr in H₂O/EtOH as a reaction medium affords high yields and short reaction times for the title compounds, underscoring the compound's utility in facilitating environmentally friendly chemical processes (Hasaninejad, Zare, Mohammadizadeh, & Shekouhy, 2010).
Physical Properties Analysis
The physical properties of lithium bromide hydrate, such as electrical conductivity, are significantly influenced by its interaction with other materials. For example, the conductivity of lithium bromide monohydrate can be enhanced nearly one order of magnitude by dispersing Al₂O₃ particles into the phase. This finding is critical for applications in electrolytes and other areas where high conductivity is required (Nakamura & Goodenough, 1982).
Chemical Properties Analysis
The chemical properties of lithium bromide hydrate, such as its role in hydration processes, have been quantitatively analyzed. Studies show that lithium bromide, along with other lithium salts, participates in hydration processes that are crucial for understanding its behavior in aqueous solutions. This analysis is essential for applications involving lithium bromide hydrate in water treatment and other processes where hydration interactions are critical (Barba, Larrechi, & Coronas, 2016).
Aplicaciones Científicas De Investigación
Regenerated Cellulose Film Preparation : Lithium bromide hydrate is used as a solvent for cellulose dissolution in the preparation of regenerated cellulose films, which have potential in packaging due to their optical transparency and strength (Zhang et al., 2018).
Conductivity Enhancement : The conductivity of lithium bromide monohydrate can be significantly enhanced by dispersing Al2O3 particles into it, a finding that could have implications in various electrical applications (Nakamura & Goodenough, 1982).
Biomass Conversion : In a biphasic system involving molten lithium bromide hydrate, it effectively converts cellulose and lignocellulosic biomass into furan-based chemicals, showing a novel approach for biomass utilization (Yoo, Zhang, & Pan, 2017).
Hydration Analysis : The hydration process of lithium bromide in water was quantitatively analyzed, providing insights into its chemical properties and interactions with water molecules (Barba, Larrechi, & Coronas, 2016).
Refrigeration Systems : Lithium bromide-water solutions are extensively used in absorption refrigeration systems, and research has been done to calculate their exergy for better understanding and optimization of these systems (Palacios‐Bereche, Gonzales, & Nebra, 2012).
Properties Measurement for Absorption Machines : Studies have focused on measuring various properties of lithium bromide aqueous solutions, crucial for the optimal operation of prototype absorption machines (Labra et al., 2017).
Molecular Studies : Molecular dynamics simulations have been conducted to understand the influence of lithium bromide on the structure of aqueous solutions, which can aid in the design of new materials and processes (Daub, Hänninen, & Halonen, 2019).
Absorption Refrigerator Studies : Experimental studies have been done on absorption refrigerators using aqueous lithium–bromide, focusing on the effects of operating conditions on system performance (Aphornratana & Sriveerakul, 2007).
Safety And Hazards
Lithium bromide hydrate is harmful if swallowed and causes skin and eye irritation . It may also cause an allergic skin reaction . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound . In case of ingestion, it is advised not to induce vomiting and seek immediate medical attention .
Propiedades
IUPAC Name |
lithium;bromide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.Li.H2O/h1H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLONMMJNGTUAI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH2LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635739 | |
| Record name | Lithium bromide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium bromide hydrate | |
CAS RN |
85017-82-9, 13453-70-8 | |
| Record name | Lithium bromide (LiBr), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85017-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium bromide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium bromide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



